9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-
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Overview
Description
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- is a heterocyclic compound that features a fused indeno-pyridazinone core with an azido and phenyl substituent. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the indeno-pyridazinone core. The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azido group to amines or other derivatives.
Substitution: The phenyl and azido groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indeno-pyridazinone core may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinones share a similar core structure.
Indeno Derivatives: Indeno[1,2-c]pyridazinones are closely related in terms of their fused ring system.
Uniqueness
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- stands out due to its unique combination of an indeno-pyridazinone core with azido and phenyl substituents.
Properties
CAS No. |
192826-81-6 |
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Molecular Formula |
C17H9N5O |
Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-azido-4-phenylindeno[1,2-d]pyridazin-9-one |
InChI |
InChI=1S/C17H9N5O/c18-22-21-17-14-13(11-8-4-5-9-12(11)16(14)23)15(19-20-17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
LKZMOOCGXFTMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
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